Human STING Agonist Activity: Quantitative Potency in THP1-Blue ISG Reporter Cells
Database-curated activity records for this specific compound document an EC₅₀ of 33.64 µM in a human THP1-Blue ISG luciferase reporter assay following 24 h incubation in the presence of PMA [1]. This places the compound in the moderate-potency range for STING agonism, distinctly separated from high-potency systemic STING agonists such as ADU-S100 (MIW815, EC₅₀ in the low nanomolar range in THP-1 cells [2]) and the non-nucleotide ABZI-series agonist diABZI (EC₅₀ ≈ 130 nM for human STING [3]). The approximately 250- to >400-fold lower potency on STING may be advantageous in research settings requiring graded STING pathway activation without the supraphysiological cytokine induction frequently observed with picomolar-to-nanomolar CDN agonists.
| Evidence Dimension | STING agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | 33,640 nM (33.64 µM) in human THP1-Blue ISG cells, 24 h + PMA, luciferase reporter |
| Comparator Or Baseline | ADU-S100: low nM range in THP-1 cells; diABZI (STING agonist-1): EC₅₀ = 130 nM (human STING); endogenous 2'3'-cGAMP: Kd ≈ 1–4 µM |
| Quantified Difference | ~250-fold less potent than diABZI; >400-fold less potent than ADU-S100; roughly 8- to 30-fold weaker than endogenous cGAMP |
| Conditions | Human THP1-Blue ISG cells, 24 h incubation with PMA co-treatment, luciferase reporter gene assay (ChEMBL assay ID data) |
Why This Matters
For studies requiring sub-maximal STING pathway engagement—such as investigating IRF3/NF-κB signal bifurcation or evaluating combination immunotherapy regimens where hyperinflammation must be avoided—this compound's moderate EC₅₀ provides a tunable activation window not available with ultrapotent CDN or ABZI agonists.
- [1] ChEMBL Database, ID CHEMBL5397564. Agonist activity at human STING in human THP1-Blue ISG cells (EC₅₀ = 33,640 nM). EMBL-EBI. View Source
- [2] Corrales, L. et al. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell Reports, 11(7), 1018–1030. (ADU-S100 characterization.) View Source
- [3] Ramanjulu, J. M. et al. (2018). Design of amidobenzimidazole STING receptor agonists with systemic activity. Nature, 564, 439–443. (diABZI EC₅₀ data.) View Source
